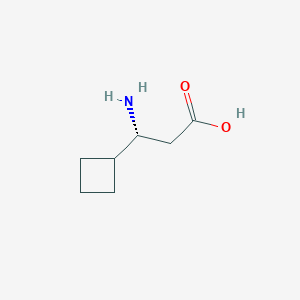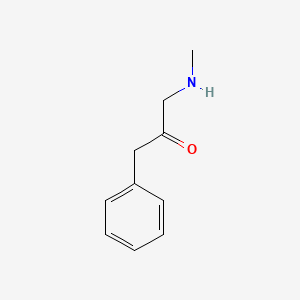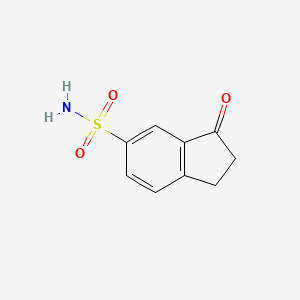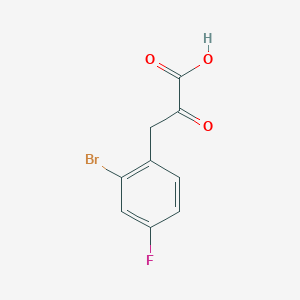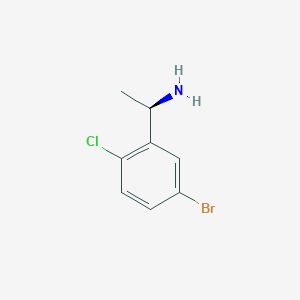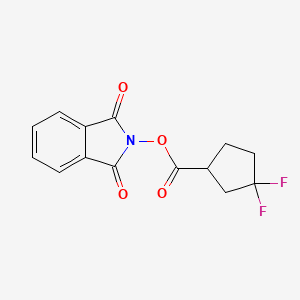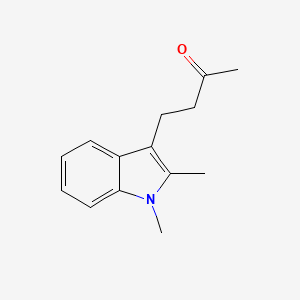
methyl(2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoatedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride, can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde. The reaction typically occurs under acidic conditions and yields imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of N-substituted glycine derivatives with formaldehyde and ammonia.
Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles using oxidizing agents.
From Alpha Halo-Ketones: Alpha halo-ketones react with ammonia or primary amines to form imidazoles.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.
化学反応の分析
Types of Reactions
Methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms on the imidazole ring is replaced by another substituent.
Addition: Addition reactions can occur at the double bonds of the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Addition Reagents: Electrophiles, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazolines.
科学的研究の応用
Methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
- 1-Methylhistamine Dihydrochloride
- Imidazolepropionic Acid
- (1-Methyl-1H-imidazol-2-yl)acetic Acid Hydrochloride
Uniqueness
Methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C8H15Cl2N3O2 |
|---|---|
分子量 |
256.13 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m1../s1 |
InChIキー |
RKQQFZCGJKMSPA-XCUBXKJBSA-N |
異性体SMILES |
CN1C=NC=C1C[C@H](C(=O)OC)N.Cl.Cl |
正規SMILES |
CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


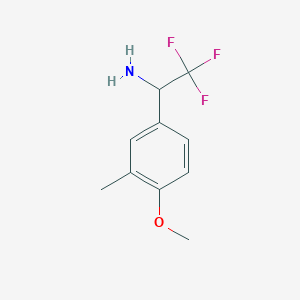
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
